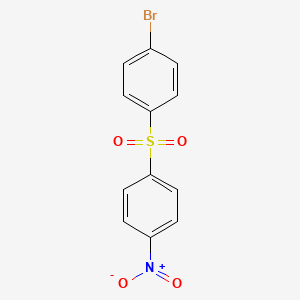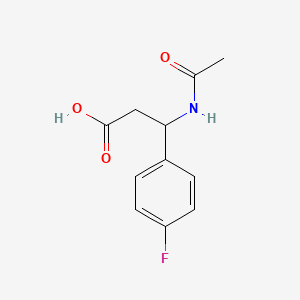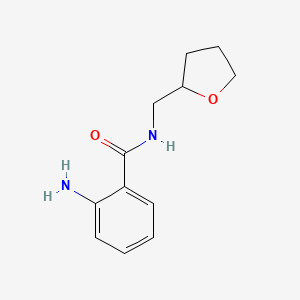
3-氨基-3-(4-异丙氧基苯基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-Amino-3-(4-isopropoxyphenyl)propanoic acid is a non-proteinogenic beta-amino acid that is structurally related to the class of compounds discussed in the provided papers. These compounds are of interest due to their potential biological activities and their utility in medicinal chemistry. For instance, analogs of 3-(2-Aminocarbonylphenyl)propanoic acid have been explored for their antagonist activity against the EP3 receptor, which is implicated in various physiological processes including uterine contraction . Additionally, the introduction of bioorthogonal functional groups into amino acids, as seen in the synthesis of novel amino acids for bioorthogonal reactions, highlights the versatility of these compounds in molecular design and peptide functionalization .
Synthesis Analysis
The synthesis of related beta-amino acids involves multiple steps, including protection and deprotection of functional groups, and the introduction of side chains that confer specific biological activities. For example, the synthesis of 4 novel amino acids with bioorthogonal functional groups was achieved through succinct sequences, and these amino acids exhibit well-defined conformational preferences . Similarly, the synthesis of 3-(2-Aminocarbonylphenyl)propanoic acid analogs involved the exploration of the carboxyamide side chain to discover potent and selective EP3 receptor antagonists . The synthesis of optically active analogs was guided by the structure of metabolites in human liver microsomes, demonstrating the importance of stereochemistry in the biological activity of these compounds .
Molecular Structure Analysis
The molecular structure of beta-amino acids, including 3-Amino-3-(4-isopropoxyphenyl)propanoic acid, is characterized by the presence of an amino group and a carboxylic acid group separated by a beta carbon. The conformational preferences of these amino acids are significant for their biological function. For instance, the 4S-iodophenyl hydroxyproline exhibits beta-turn or relatively extended conformations, while the 4R-diastereomer prefers a more compact conformation . These structural variations can be exploited in molecular design and medicinal chemistry.
Chemical Reactions Analysis
The amino acids described in the papers are designed to undergo bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The functional groups introduced into these amino acids, such as iodophenyl ethers and alkyne functional groups, allow for specific reactions like Suzuki and Sonogashira reactions in water . These reactions enable the modification of peptides and proteins with new functionalities, expanding the toolkit for biochemical research and drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-amino acids are influenced by their molecular structure and the nature of their side chains. The presence of functional groups such as fluorine can affect the vibrational and electronic structure of the compounds, as demonstrated by the DFT zwitterion model for 3-Amino-3-(4-fluorophenyl)propionic acid . The computed vibrational frequencies and electronic properties provide insights into the hydrogen bonding interactions and the stability of these compounds. The introduction of substituents into the phenyl moieties can also influence the in vitro and in vivo potencies of these compounds, as seen in the optimization of side chains for EP3 receptor antagonists .
科学研究应用
Summary of the Application
3-Amino-3-(4-isopropoxyphenyl)propanoic acid derivatives have been synthesized as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
Methods of Application or Experimental Procedures
The synthesis of these derivatives involved the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature .
Results or Outcomes
The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones containing heterocyclic substituents showed the most potent and broad-spectrum antimicrobial activity .
2. Synthesis of Propionamides
Summary of the Application
3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionyl chloride has been used for the acylation of a number of amines to synthesize the corresponding propionamides .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the source, but it involves the acylation of amines by 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionyl chloride .
Results or Outcomes
The synthesized compounds were found to possess weak antibacterial activity .
安全和危害
属性
IUPAC Name |
3-amino-3-(4-propan-2-yloxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJOHIGVBBGCRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389907 |
Source


|
| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-isopropoxyphenyl)propanoic acid | |
CAS RN |
311321-19-4 |
Source


|
| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)



![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)
![5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1274531.png)



